
Methyl 2-acetamido-3-(4-bromophenyl)propanoate
Vue d'ensemble
Description
Methyl 2-acetamido-3-(4-bromophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a propanoate backbone, with an acetamido group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-(4-bromophenyl)propanoate can be synthesized through a multi-step process. One common method involves the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid. This intermediate is then esterified with methanol in the presence of sulfuric acid to form methyl 4-bromophenylacetate . The final step involves the acetamidation of the ester using acetic anhydride and a suitable base, such as pyridine, to yield the target compound .
Industrial Production Methods
Industrial production of methyl 3-(4-bromophenyl)-2-acetamidopropanoate typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetamido-3-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Hydrolysis: The major products are 4-bromophenylacetic acid and methanol.
Reduction: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 2-acetamido-3-(4-bromophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of methyl 3-(4-bromophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromophenylacetate: Similar in structure but lacks the acetamido group, making it less versatile in biological applications.
4-Bromophenylacetic acid: The carboxylic acid analog, which is more reactive in certain chemical reactions but less stable.
Methyl 3-(4-chlorophenyl)-2-acetamidopropanoate: Similar structure with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Uniqueness
Methyl 2-acetamido-3-(4-bromophenyl)propanoate is unique due to the presence of both the bromophenyl and acetamido groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research.
Propriétés
IUPAC Name |
methyl 2-acetamido-3-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGNZNWTUQNDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

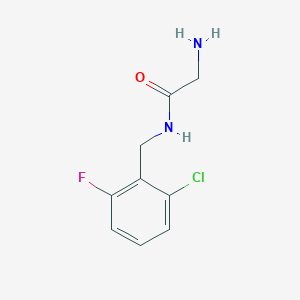


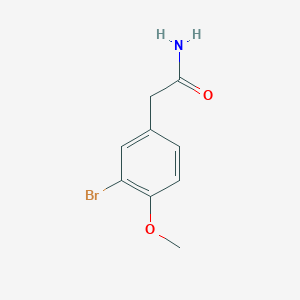
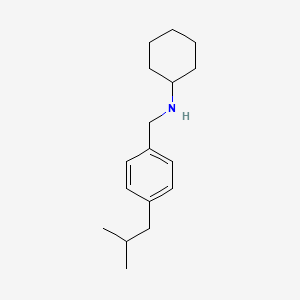
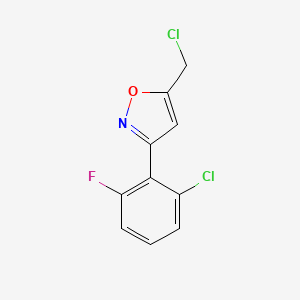
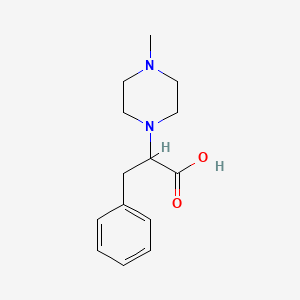
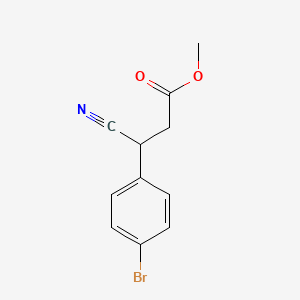

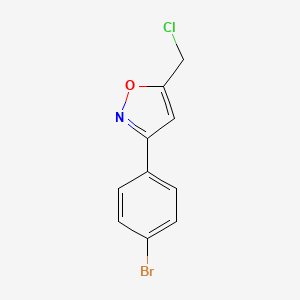
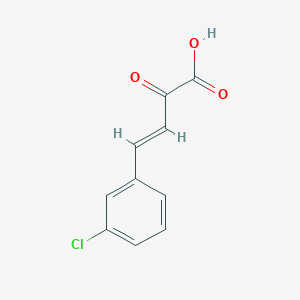
![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)

